molecular formula C15H17NO2 B2833213 2-naphthalen-2-yloxy-N-propan-2-ylacetamide CAS No. 391229-12-2

2-naphthalen-2-yloxy-N-propan-2-ylacetamide

Cat. No. B2833213
M. Wt: 243.306
InChI Key: RJYSURPHUSSZAI-UHFFFAOYSA-N
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Description

The compound “2-naphthalen-2-yloxy-N-propan-2-ylacetamide” is a complex organic molecule. It likely contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “oxy” and “acetamide” parts suggest the presence of oxygen and amide functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives, have been synthesized as new TRPM4 inhibitors . The synthesis of such compounds often involves various organic chemistry reactions, including condensation and substitution reactions .

Scientific Research Applications

Anticancer Applications

A notable application of naphthalene derivatives is in the field of anticancer research. The study by Gautam Kumar Dhuda et al. (2021) utilized a click chemistry-based synthesis approach to create a series of 2-[5-(1-formyl-naphthalen-2-yloxymethyl)-[1,2,3]triazole-1-yl]-substituted phenyl acetamides, showing potent inhibitory activities against various cancer cell lines, including CNS, Melanoma, and Breast cancer. This highlights the potential of naphthalene derivatives in developing new anticancer drugs.

Material Science and Supramolecular Chemistry

Naphthalene diimides (NDIs) have been extensively researched for their application in material science and supramolecular chemistry. The comprehensive review by M. Kobaisi et al. (2016) covers developments in NDIs applications, including their use in supramolecular chemistry, sensors, molecular switching devices, and catalysis. NDIs' versatility is evident in their applications in artificial photosynthesis and solar cell technology, showcasing the broad utility of naphthalene derivatives in advanced material applications.

Photophysical Studies

The photophysical behavior of naphthalene-based probes like acrylodan and prodan in various solvents was explored in the study by Fermín Moreno Cerezo et al. (2001). These probes have been used to study biological systems, demonstrating the importance of naphthalene derivatives in biochemical research, especially in understanding the interactions within biological systems.

Environmental and Biological Applications

Anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture was investigated by R. Meckenstock et al. (2000). This study underscores the environmental significance of naphthalene derivatives, particularly in the biodegradation processes of polycyclic aromatic hydrocarbons (PAHs) in contaminated sites.

Advanced Synthesis Techniques

Research by M. Mokhtary and Mogharab Torabi (2017) demonstrates the efficient use of nano magnetite (Fe3O4) and ultrasound irradiation for the synthesis of naphthalene-2-ol derivatives. This highlights the role of naphthalene derivatives in developing green chemistry protocols, showcasing their relevance in sustainable chemical synthesis.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(2)16-15(17)10-18-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSURPHUSSZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(naphthalen-2-yloxy)acetamide

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